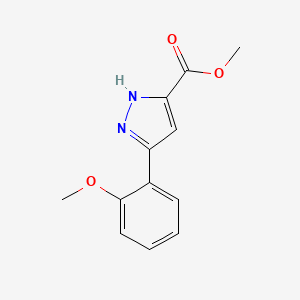

methyl 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylate is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methoxyphenyl group attached to the pyrazole ring, which imparts unique chemical and physical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate hydrazine derivatives with β-diketones or their equivalents. One common method involves the reaction of 2-methoxyphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring, followed by esterification to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the pyrazole ring or the ester group, resulting in the formation of alcohols or amines.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield methoxybenzoic acid derivatives, while reduction can produce pyrazole alcohols or amines.

Applications De Recherche Scientifique

Methyl 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylate has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: The compound can be used in the synthesis of agrochemicals and dyes, owing to its stability and reactivity.

Mécanisme D'action

The mechanism of action of methyl 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance binding affinity through hydrophobic interactions, while the pyrazole ring can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparaison Avec Des Composés Similaires

- Methyl 3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylate

- Methyl 3-(2-chlorophenyl)-1H-pyrazole-5-carboxylate

- Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate

Comparison: Compared to its analogs, methyl 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. The methoxy group can donate electron density through resonance, making the compound more nucleophilic and potentially more reactive in certain chemical reactions. Additionally, the methoxy group can enhance the compound’s solubility in organic solvents, which can be advantageous in various applications.

Activité Biologique

Methyl 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylate is a pyrazole derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C12H13N2O3

- Molecular Weight : Approximately 246.26 g/mol

- Functional Groups : Methoxyphenyl group at the 3-position and a carboxylate group at the 5-position of the pyrazole ring.

Anticancer Activity

Recent studies highlight the potential of this compound as an anticancer agent. Research indicates that pyrazole derivatives can inhibit the growth of various cancer cell lines, including:

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

- Colorectal Cancer (HCT116, HT29, SW480)

In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity, with IC50 values in the low micromolar range. For instance, a related study reported that compounds with similar structures inhibited cell proliferation effectively, suggesting that this compound may share this property .

Antimicrobial Activity

This compound has shown promising antimicrobial properties , particularly against bacterial and fungal strains. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways. Some studies have reported effective activity against pathogens such as Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent in treating infections .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory activity , which is crucial for treating conditions characterized by chronic inflammation. Research has shown that pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For example, this compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced synthesis of inflammatory mediators such as prostaglandins .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological efficacy of pyrazole derivatives. The presence of specific substituents on the pyrazole ring influences its pharmacological properties. For instance:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Methyl 3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate | Methoxy group at para position | Exhibits distinct anti-inflammatory activity |

| Ethyl 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylate | Ethyl ester instead of methyl | Higher lipophilicity may enhance bioavailability |

| 1-Methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid | Trifluoromethyl substituent | Known for potent herbicidal properties |

This table illustrates how variations in substituents can lead to different biological activities, emphasizing the importance of chemical modifications in drug design .

Case Studies

Several case studies have explored the biological activities of pyrazole derivatives:

- Anticancer Study : A study on a series of pyrazole derivatives demonstrated that compounds with methoxy substitutions significantly inhibited cell proliferation in breast and liver cancer models. The mechanism was linked to G2/M phase arrest in the cell cycle .

- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of various pyrazole derivatives, including this compound, against Aphis fabae. Results indicated a notable reduction in pest populations, suggesting potential agricultural applications .

- Anti-inflammatory Research : Research on pyrazole derivatives indicated their ability to modulate inflammatory responses in animal models, showing promise for treating autoimmune diseases through inhibition of TNF-alpha release .

Propriétés

IUPAC Name |

methyl 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-16-11-6-4-3-5-8(11)9-7-10(14-13-9)12(15)17-2/h3-7H,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFBUNTJYQCEZJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NNC(=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350141 |

Source

|

| Record name | methyl 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898052-17-0 |

Source

|

| Record name | methyl 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.